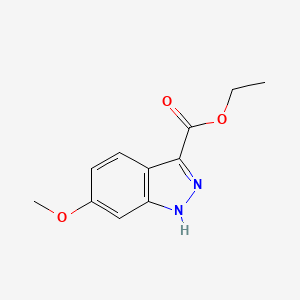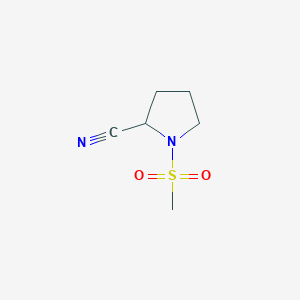
3,3-Dimethyl-2-phenylazetidine
Descripción general
Descripción
3,3-Dimethyl-2-phenylazetidine is a heterocyclic organic compound. It has a molecular weight of 161.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C11H15N/c1-11(2)8-12-10(11)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3 . This indicates that the molecule consists of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound has a molecular weight of 161.25 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis Techniques : 3,3-Dimethyl-2-phenylazetidine and related compounds have been synthesized through various methods. For instance, Kimpe and Stevens (1993) demonstrated the synthesis of 2-alkyl- and 2-phenylazetidines by treating N-(3-chloro-2,2-dimethylpropylidene)amines with organometallic reagents (Kimpe & Stevens, 1993).
Chemical Probes for RNA Structure : this compound derivatives have been used as chemical probes to study RNA structures. Peattie and Gilbert (1980) discussed using dimethyl sulfate, a related compound, for probing secondary and tertiary interactions in RNA molecules (Peattie & Gilbert, 1980).
Genotoxicity Evaluation : The genotoxic potential of certain derivatives, like phthalazine substituted β-lactam compounds including this compound variants, was assessed by Aygün et al. (2022) in human lymphocytes (Aygün et al., 2022).
Photochemical Applications : The photogeneration of hydrogen from water has been facilitated using complexes involving this compound-related compounds, as illustrated by Du, Knowles, and Eisenberg (2008) (Du et al., 2008).
Mass Spectral Analysis : The mass spectra of azetidines, including 2-phenylazetidine and its derivatives, were studied by Kostyanovsky et al. (1972), providing insights into their fragmentation patterns (Kostyanovsky et al., 1972).
Synthetic Methodology Development : Innovations in synthetic methods for creating azetidines, including this compound, have been explored. For example, Jin et al. (2016) developed an iodine-mediated intramolecular cyclization reaction for the synthesis of 3,3-dimethylazetidines (Jin et al., 2016).
Safety and Hazards
The safety information available indicates that 3,3-Dimethyl-2-phenylazetidine may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Direcciones Futuras
Propiedades
IUPAC Name |
3,3-dimethyl-2-phenylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)8-12-10(11)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEZEDNCUGQGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B1461971.png)


![1-{6-Acetyl-9-[3-(dimethylamino)propyl]-2,7-dimethoxy-9H-carbazol-3-yl}-1-ethanone](/img/structure/B1461976.png)
![{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1461977.png)
![[(E)-2-(3-Pyridinyl)vinyl]boronic acid](/img/structure/B1461980.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1461981.png)
![1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine](/img/structure/B1461982.png)

![2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide](/img/structure/B1461986.png)



